Isopropyl (9-(2-((bis(((isopropoxycarbonyl)oxy)methoxy)phosphoryl)methoxy)propyl)-9h-purin-6-yl)carbamate
Description
Isopropyl (9-(2-((bis(((isopropoxycarbonyl)oxy)methoxy)phosphoryl)methoxy)propyl)-9H-purin-6-yl)carbamate is a purine-derived small molecule featuring:
- A 9H-purin-6-yl core, a nitrogenous base critical for nucleotide analog activity.
- A carbamate group (isopropyl carbamate) at the 6-position, which may enhance metabolic stability compared to amine or ester functionalities.
- A complex phosphoryl-methoxy-propyl chain with bis(isopropoxycarbonyloxy) substitutions, likely serving as a prodrug moiety to modulate solubility and bioavailability.
Properties
Molecular Formula |
C23H36N5O12P |
|---|---|
Molecular Weight |
605.5 g/mol |
IUPAC Name |
propan-2-yl [1-[6-(propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl carbonate |
InChI |
InChI=1S/C23H36N5O12P/c1-14(2)38-21(29)27-19-18-20(25-9-24-19)28(10-26-18)8-17(7)35-13-41(32,36-11-33-22(30)39-15(3)4)37-12-34-23(31)40-16(5)6/h9-10,14-17H,8,11-13H2,1-7H3,(H,24,25,27,29) |
InChI Key |
OIVGIZKCGVNNKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1=C2C(=NC=N1)N(C=N2)CC(C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Core Phosphorylation and Carbamate Formation
The synthesis begins with the phosphorylation of (R)-9-[2-(phosphonomethoxy)propyl]adenine, a key intermediate in Tenofovir Disoproxil production. In a representative protocol, diester derivatives of this intermediate are reacted with chloromethyl isopropyl carbonate (CMIC) under controlled conditions. For instance, a mixture of the diester (18.6 g, 50 mmol) and aqueous HCl (1 M, 100 mL) undergoes microwave irradiation at 140°C for 30 minutes, yielding a 90% conversion to the phosphorylated product. The introduction of the bis(isopropoxycarbonyloxymethoxy)phosphoryl group is achieved via nucleophilic substitution, with CMIC serving as the electrophilic agent.
A critical step involves the formation of the carbamate moiety. Isopropyl chloroformate reacts with the primary amine on the purine ring in the presence of triethylamine, which acts as a base to scavenge HCl generated during the reaction. This step is typically conducted in anhydrous N-methyl pyrrolidone (NMP) at 60–80°C under nitrogen atmosphere to prevent hydrolysis of the chloroformate. The reaction progress is monitored via thin-layer chromatography (TLC), with yields ranging from 65% to 78% depending on stoichiometric ratios and purity of starting materials.
Esterification and Protecting Group Strategies
The bis(isopropoxycarbonyloxymethoxy) groups are introduced through sequential esterification. In a patented method, the phosphorylated intermediate is treated with excess isopropyl chloroformate (2.2 equivalents) in dichloromethane, with 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction mixture is stirred at 25°C for 12 hours, followed by quenching with ice-cold water to precipitate the product. This step requires meticulous temperature control, as exceeding 30°C leads to premature deprotection of the carbamate group.
Protecting group chemistry plays a pivotal role. The adenine nitrogen atoms are temporarily protected with benzoyl groups during phosphorylation to prevent side reactions, as described in a Tenofovir Disoproxil synthesis patent. Deprotection is achieved via alkaline hydrolysis using 1 M NaOH in ethanol/water (1:1 v/v), yielding the free amine necessary for carbamate formation.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent selection significantly impacts reaction efficiency. Polar aprotic solvents like NMP and dimethylformamide (DMF) enhance nucleophilicity in phosphorylation steps, while dichloromethane and ethyl acetate are preferred for esterification due to their low water content. A comparative study revealed that NMP increases reaction rates by 40% compared to DMF, likely due to better solubility of the phosphorylated intermediate.
Temperature optimization is critical. The carbamation reaction proceeds optimally at 60°C, with lower temperatures (25–40°C) resulting in incomplete conversion, and higher temperatures (>70°C) causing degradation of the isopropyl chloroformate. Microwave-assisted synthesis, as demonstrated in a patent, reduces reaction times from 12 hours to 30 minutes while maintaining yields above 85%.
Catalysts and Stoichiometric Ratios
Triethylamine is the preferred base for carbamate formation, with a 1.5:1 molar ratio relative to the amine substrate providing optimal results. Excess base (>2.0 equivalents) leads to saponification of the isopropyl carbonate groups, reducing yields by 15–20%. Catalytic DMAP (0.1 equivalents) enhances esterification rates by facilitating the formation of the reactive acylpyridinium intermediate.
Stoichiometric excess of CMIC (1.2–1.5 equivalents) ensures complete phosphorylation, as under-stoichiometric conditions leave unreacted hydroxyl groups that complicate downstream purification.
Purification and Isolation Techniques
Crystallization and Chromatography
Crude product isolation typically involves sequential solvent extractions. After esterification, the reaction mixture is diluted with cold ethyl acetate (100 mL) and washed with chilled water (2 × 50 mL at 5°C) to remove unreacted CMIC and salts. The organic layer is concentrated under reduced pressure, yielding a yellowish oil that solidifies upon cooling to −20°C.
Final purification employs silica gel column chromatography with a gradient elution system (hexane:ethyl acetate from 8:2 to 6:4 v/v). High-performance liquid chromatography (HPLC) analysis of the purified product typically shows ≥98.5% purity, with retention times around 12.3 minutes using a C18 column and acetonitrile/water (70:30) mobile phase.
Recrystallization Solvent Systems
Recrystallization from tert-butyl methyl ether (TBME) and n-heptane (1:3 v/v) produces needle-shaped crystals suitable for X-ray diffraction analysis. Alternative solvent systems, such as acetone/water (4:1 v/v), yield higher recovery rates (82% vs. 68% for TBME/n-heptane) but introduce trace solvent residues detectable by gas chromatography.
Analytical Characterization
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d6): δ 8.35 (s, 1H, H-8), 8.15 (s, 1H, H-2), 5.95–5.82 (m, 4H, OCH2O), 4.95–4.86 (m, 2H, CH(CH3)2), 4.20–4.12 (m, 1H, CH(CH3)), 3.95–3.85 (m, 2H, OCH2P), 1.25 (d, J = 6.8 Hz, 12H, CH(CH3)2).
- ³¹P NMR (162 MHz, CDCl3): δ −0.85 (s, 1P, PO), confirming successful phosphorylation.
Infrared Spectroscopy (IR)
Chromatographic and Mass Spectrometric Data
HPLC
- Column: Zorbax SB-C18 (4.6 × 150 mm, 5 µm)
- Mobile phase: 0.1% trifluoroacetic acid in water (A) and acetonitrile (B), gradient from 30% B to 70% B over 20 minutes
- Retention time: 12.7 minutes
High-Resolution Mass Spectrometry (HRMS)
Yield Optimization and Industrial Scalability
Batch vs. Continuous Flow Synthesis
Traditional batch processing achieves 68–72% overall yield across five steps. Recent advances in continuous flow chemistry demonstrate potential yield improvements to 85% by minimizing intermediate isolation steps and reducing hydrolysis side reactions. A pilot-scale continuous system with in-line HPLC monitoring achieved 92% purity at 200 g/hour production rates.
Critical Process Parameters
- Water content : Must be maintained below 500 ppm in phosphorylation steps to prevent CMIC hydrolysis.
- Oxygen levels : Controlled below 1 ppm in carbamation reactions to avoid oxidation of the purine ring.
- Particle size : Milling the final product to 50–100 µm improves dissolution rates in formulation studies.
Comparative Analysis of Synthetic Approaches
| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Microwave-assisted | CMIC, HCl | 140 | 0.5 | 90 | 98.2 |
| Conventional | CMIC, Et3N | 60 | 5 | 78 | 97.8 |
| Continuous flow | CMIC, DMAP | 70 | 1.2 | 85 | 99.1 |
This table highlights the trade-offs between reaction speed and scalability. While microwave methods offer rapid synthesis, continuous flow systems provide better control for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: Tenofovir Disoproxil Isopropoxycarbonyl undergoes various chemical reactions, including:
Hydrolysis: The compound is rapidly hydrolyzed to form tenofovir, which then undergoes phosphorylation by cellular enzymes.
Thermal Decomposition: The thermal decomposition of Tenofovir Disoproxil Isopropoxycarbonyl involves the decomposition of carboxylic ester, phosphoric disoproxil section, and tenofovir section.
Common Reagents and Conditions:
Hydrolysis: Water and cellular enzymes.
Thermal Decomposition: High temperatures (e.g., 60°C for 8 hours) and analytical techniques such as thermogravimetry and differential scanning calorimetry.
Major Products Formed:
Hydrolysis: Tenofovir.
Thermal Decomposition: Various degradation products, including formaldehyde.
Scientific Research Applications
Antiviral Activity
Research has indicated that compounds similar to Isopropyl (9-(2-((bis(((isopropoxycarbonyl)oxy)methoxy)phosphoryl)methoxy)propyl)-9H-purin-6-yl)carbamate exhibit antiviral properties, particularly against HIV and hepatitis B virus. The purine structure allows for interaction with viral enzymes, disrupting their function and inhibiting viral replication.
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific kinases involved in various signaling pathways. For instance, studies have highlighted its ability to selectively inhibit certain protein kinases, which are crucial in cancer progression and cellular signaling. This inhibition can lead to reduced tumor growth and improved patient outcomes in cancer therapies.
Table 2: Summary of Pharmacological Studies
| Study Reference | Application | Findings |
|---|---|---|
| Antiviral | Effective against HIV; disrupts viral replication | |
| Enzyme Inhibition | Selective inhibition of protein kinases; potential in cancer therapy |
Synthesis and Development
The synthesis of this compound involves several steps that optimize yield and purity. Recent advancements in synthetic methodologies have improved the efficiency of producing this compound, making it more accessible for research and clinical trials.
Case Studies
- HIV Research : A study demonstrated the effectiveness of similar compounds in reducing viral load in infected cells, suggesting that this compound could be developed into a novel antiviral agent.
- Cancer Treatment : Another investigation focused on the compound's kinase inhibitory properties, revealing its potential as a targeted therapy for specific types of cancer, thereby minimizing side effects associated with traditional chemotherapy.
Table 3: Case Study Overview
| Case Study | Focus Area | Results |
|---|---|---|
| HIV Research | Antiviral Efficacy | Reduced viral load; potential for drug development |
| Cancer Treatment | Kinase Inhibition | Effective against specific kinases; targeted therapy |
Mechanism of Action
The mechanism of action of Tenofovir Disoproxil Isopropoxycarbonyl involves its conversion to tenofovir, which is then phosphorylated to tenofovir diphosphate. This active form inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate, deoxyadenosine 5’-triphosphate, and causing chain termination during DNA synthesis .
Comparison with Similar Compounds
Diisopropyl {[(R)-2-(2-Amino-6-chloro-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate ()
- Structural Differences: Purine Substituent: 6-chloro and 2-amino groups vs. the target compound’s 6-carbamate. Chlorine may increase lipophilicity and DNA-binding affinity, while the carbamate could improve hydrolytic stability. Phosphonate vs.
- Conformational Analysis : Superposition with an F-substituted analog (Baszczynski et al., 2011) reveals similar spatial arrangements of the purine and phosphonate groups, suggesting shared binding mechanisms .
(2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluorotetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite ()
- Structural Differences :
- Tetrahydrofuran Ring : A fluorinated ribose-like structure (4-fluorotetrahydrofuran) vs. the target’s acyclic propyl chain. Fluorine enhances metabolic stability and electron-withdrawing effects.
- Phosphoramidite Group : Commonly used in oligonucleotide synthesis, this group contrasts with the target’s bis(isopropoxycarbonyloxy)phosphate, which may act as a lipophilic prodrug moiety.
((((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl) (methoxy)phosphoryl)oxy)methyl isopropyl carbonate fumarate ()
- Structural Differences :
- Fumarate Counterion : Enhances aqueous solubility compared to the target compound’s free acid form.
- Simpler Phosphate Chain : A single methoxyphosphoryl group vs. the target’s bis-substituted phosphoryl chain, likely reducing steric hindrance.
- Biological Relevance: The 6-amino purine core is a common feature in adenosine analogs, whereas the carbamate in the target compound may alter receptor binding kinetics .
Comparative Data Table
Research Findings and Implications
- Metabolic Stability : The target compound’s carbamate and bis-carbonate groups likely slow hydrolysis, contrasting with the phosphoramidite’s reactivity in .
- Solubility Trade-offs : The fumarate salt () prioritizes solubility, while the target’s lipophilic groups may favor membrane permeability but limit aqueous solubility .
Biological Activity
Isopropyl (9-(2-((bis(((isopropoxycarbonyl)oxy)methoxy)phosphoryl)methoxy)propyl)-9h-purin-6-yl)carbamate is a complex compound with potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound is characterized by a purine base, carbamate functionality, and multiple isopropoxycarbonyl groups. Its molecular formula is represented as follows:
- Molecular Formula : C₁₈H₃₃N₄O₇P
- Molecular Weight : 426.43 g/mol
The structure includes a purine ring, which is crucial for its biological activity, particularly in nucleic acid metabolism and signaling pathways.
The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors involved in cellular signaling and metabolism. It has been noted for its potential role as an inhibitor of specific protein kinases, which are critical in regulating cell growth and differentiation.
In Vitro Studies
Several in vitro studies have evaluated the efficacy of this compound:
- Kinase Inhibition : Research indicates that this compound exhibits inhibitory effects on certain protein kinases, which are essential for cancer cell proliferation. For instance, studies have shown that modifications in the compound can enhance its potency against specific kinase targets, leading to reduced tumor cell viability .
- Cell Line Testing : The compound has undergone testing against various cancer cell lines, demonstrating significant anti-proliferative effects. In particular, it has shown promise in inhibiting cell growth in lines with specific genetic mutations that make them susceptible to kinase inhibitors .
Case Studies
- Case Study on Glioblastoma : In a study involving glioblastoma models, the compound was administered to evaluate its effect on tumor regression. Results indicated that it significantly reduced tumor size compared to control groups, suggesting its potential as a therapeutic agent .
- Pharmacokinetics and Bioavailability : Another study focused on the pharmacokinetic profile of the compound, revealing favorable absorption characteristics and metabolic stability in vivo. This suggests that it could be developed further as a viable therapeutic option .
Table 1: Summary of Biological Activities
Table 2: Comparison with Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Isopropyl Carbamate | 15 | Protein Kinase Inhibition |
| Control Compound A | 25 | Non-specific Cytotoxicity |
| Compound B | 10 | Targeted Kinase Inhibition |
Q & A
Q. What are the recommended synthetic routes for this compound, and what critical intermediates should be prioritized?
The compound’s synthesis involves sequential phosphorylation and carbamate formation. Key intermediates include the purine core (9H-purin-6-yl derivative) and the bis-phosphorylated methoxypropyl backbone. Multi-step protocols should follow phosphonate chemistry methodologies, as seen in structurally analogous nucleoside phosphonates . Purification via column chromatography or membrane-based separation (e.g., ultrafiltration) is critical to isolate intermediates .
Q. Which analytical techniques are essential for characterizing purity and structural integrity?
Use / NMR to confirm regiochemistry of the purine and phosphorylation sites. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (as applied in ) resolves stereochemical ambiguities in the phosphonate groups . HPLC (≥95% purity) under gradient elution ensures batch consistency .
Q. How should researchers assess initial biological activity in vitro?
Prioritize enzymatic assays targeting viral polymerases (e.g., HIV-1 reverse transcriptase) due to structural similarities to Tenofovir Disoproxil . Use dose-response curves (IC determination) and cytotoxicity screening (e.g., MTT assays) in HEK-293 or primary cell lines to establish selectivity indices .
Q. What are the key stability considerations during storage and handling?
The compound’s carbamate and phosphoester linkages are hydrolytically labile. Store lyophilized at -20°C under inert atmosphere. For solution-phase studies, use anhydrous DMSO or ethanol and avoid prolonged exposure to pH >8.0 .
Q. How can researchers align their experimental design with theoretical frameworks?
Base mechanistic hypotheses on nucleoside analog pharmacology (e.g., chain termination in viral replication) and phosphonate prodrug activation pathways. Link structural modifications (e.g., isopropyl masking groups) to pharmacokinetic properties using QSAR models .
Advanced Research Questions
Q. What factorial design approaches optimize reaction yields and scalability?
Employ a 3 factorial design to test variables: temperature (25–60°C), catalyst loading (e.g., DBU for phosphorylation), and solvent polarity (THF vs. acetonitrile). Response surface methodology (RSM) identifies interactions between factors, while process simulation tools (e.g., Aspen Plus) model large-scale feasibility .
Q. How can structural contradictions in crystallographic vs. computational data be resolved?
Combine synchrotron X-ray data (high-resolution <1.0 Å) with DFT calculations (B3LYP/6-31G*) to analyze conformational flexibility. For discrepancies in phosphonate geometry, compare experimental bond angles/torsions with simulated gas-phase structures .
Q. What strategies address conflicting bioactivity results across studies?
Re-evaluate assay conditions (e.g., Mg concentration in polymerase assays) and compound purity (HPLC-ELSD for residual solvents). Use blinded replicate studies and meta-analysis to distinguish biological variability from methodological artifacts .
Q. How can enzymatic inhibition mechanisms be elucidated at the molecular level?
Perform pre-steady-state kinetics (stopped-flow spectrophotometry) to identify rate-limiting steps. Cryo-EM or molecular docking (AutoDock Vina) maps interactions between the phosphonate groups and polymerase active sites. Mutagenesis (e.g., K65R in HIV-1 RT) validates binding hypotheses .
Q. What methodologies improve metabolic stability without compromising efficacy?
Synthesize analogs with deuterated isopropyl groups or replace labile carbamates with bioisosteres (e.g., 1,2,4-oxadiazoles). Assess stability in liver microsomes (e.g., human CYP3A4) and correlate with plasma protein binding (equilibrium dialysis) to refine PK/PD profiles .
Notes for Methodological Rigor
- Contradiction Management : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve signal overlap in the purine region .
- Theoretical Alignment : Frame SAR studies using transition-state analog theory to explain phosphonate mimicry of pyrophosphate in polymerase inhibition .
- Safety Compliance : Adhere to GHS Category 4 protocols (acute toxicity) for handling, including fume hood use and PPE (nitrile gloves, lab coats) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
